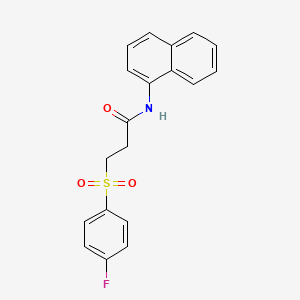
3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide is a chemical compound with the molecular formula C19H16FNO3S. It is known for its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a naphthyl group.
准备方法
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with naphthalen-1-ylamine in the presence of a base, followed by the addition of propanoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
科学研究应用
3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
作用机制
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide can be compared with similar compounds such as:
3-(4-fluorophenyl)sulfanyl-N-naphthalen-1-ylpropanamide: This compound has a similar structure but with a sulfanyl group instead of a sulfonyl group, leading to different chemical properties and reactivity.
3-[(4-Fluorophenyl)sulfonyl]-N-(1-naphthyl)propanamide: This is another closely related compound with slight variations in its molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
3-(4-Fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, and biological effects, supported by relevant case studies and data tables.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide : The initial step includes the reaction of 4-fluorobenzenesulfonyl chloride with naphthalen-1-amine under basic conditions to form the sulfonamide derivative.
- Coupling with Propanamide : The sulfonamide is then coupled with propanoyl chloride in the presence of a base like triethylamine, leading to the formation of the target compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in cholinesterase inhibition, which has implications for neurodegenerative diseases.
- Receptor Modulation : The naphthalene moiety may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
Biological Activity
Research indicates that this compound exhibits significant biological activity. Below are key findings from various studies:
Case Studies
- Cholinesterase Inhibition : A study synthesized derivatives related to this compound and tested them against acetylcholinesterase and butyrylcholinesterase. Results indicated that certain derivatives had potent inhibitory effects, suggesting therapeutic potential for Alzheimer's disease treatment .
- Neuroprotective Properties : In a preclinical study, this compound was evaluated for its neuroprotective effects against oxidative stress in neuronal cell lines. The results showed a significant decrease in cell death and oxidative markers, highlighting its potential as a neuroprotective agent .
- Behavioral Studies : Behavioral assessments in rodent models indicated that treatment with this compound resulted in reduced anxiety-like behaviors and improved cognitive performance, supporting its role as a candidate for antidepressant therapies.
属性
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3S/c20-15-8-10-16(11-9-15)25(23,24)13-12-19(22)21-18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQDQMLHVPMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














